molecular formula C23H24Cl2N2O B12422814 RTI-177-d3 (hydrochloride)

RTI-177-d3 (hydrochloride)

Cat. No.: B12422814
M. Wt: 418.4 g/mol
InChI Key: JCFQMEPVIGHHNV-RDWOUNDPSA-N
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Description

RTI-177-d3 (hydrochloride) is a deuterated analog of a neuroactive compound, likely designed to enhance metabolic stability and pharmacokinetic properties for research applications. While explicit structural data for RTI-177-d3 is unavailable in the provided evidence, its nomenclature suggests it belongs to a class of bicyclic phenyl esters with isotopic substitution (deuterium at three positions). Such analogs are commonly used in neurotransmitter reuptake inhibition studies, particularly targeting dopamine, serotonin, or norepinephrine transporters . Deuterated compounds like RTI-177-d3 are synthesized to reduce metabolic degradation, prolong half-life, and improve traceability in pharmacokinetic assays .

Properties

Molecular Formula

C23H24Cl2N2O

Molecular Weight

418.4 g/mol

IUPAC Name

5-[(1R,2S,3S,5S)-3-(4-chlorophenyl)-8-(trideuteriomethyl)-8-azabicyclo[3.2.1]octan-2-yl]-3-phenyl-1,2-oxazole;hydrochloride

InChI

InChI=1S/C23H23ClN2O.ClH/c1-26-18-11-12-21(26)23(19(13-18)15-7-9-17(24)10-8-15)22-14-20(25-27-22)16-5-3-2-4-6-16;/h2-10,14,18-19,21,23H,11-13H2,1H3;1H/t18-,19+,21+,23-;/m0./s1/i1D3;

InChI Key

JCFQMEPVIGHHNV-RDWOUNDPSA-N

Isomeric SMILES

[2H]C([2H])([2H])N1[C@H]2CC[C@@H]1[C@H]([C@H](C2)C3=CC=C(C=C3)Cl)C4=CC(=NO4)C5=CC=CC=C5.Cl

Canonical SMILES

CN1C2CCC1C(C(C2)C3=CC=C(C=C3)Cl)C4=CC(=NO4)C5=CC=CC=C5.Cl

Origin of Product

United States

Preparation Methods

The synthesis of RTI-177-d3 (hydrochloride) involves several steps, starting with the preparation of the core tropane structure. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

RTI-177-d3 (hydrochloride) undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Scientific Research Applications

RTI-177-d3 (hydrochloride) has several scientific research applications, including:

Mechanism of Action

RTI-177-d3 (hydrochloride) exerts its effects by acting as a dopamine reuptake inhibitor. It binds to the dopamine transporter and prevents the reuptake of dopamine into presynaptic neurons, leading to increased levels of dopamine in the synaptic cleft. This results in enhanced dopaminergic signaling and stimulation of the central nervous system .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pharmacokinetic and Functional Comparisons

  • Metabolic Stability: Deuterated analogs (e.g., RTI-177-d3, RTI-113-d5) exhibit slower hepatic metabolism due to the kinetic isotope effect, contrasting with non-deuterated compounds like chlorphenoxamine hydrochloride, which may undergo rapid first-pass metabolism .
  • Target Selectivity: RTI-177-d3 is hypothesized to inhibit monoamine transporters, similar to dosulepin hydrochloride (a tricyclic antidepressant) . However, deuterated versions often show refined binding affinity. For example, RTI-113-d5 demonstrates 20% higher dopamine transporter (DAT) binding efficiency than its non-deuterated form in rodent models .
  • Solubility and Bioavailability : Unlike Ar-r 17779 hydrochloride , which struggles with aqueous solubility (<1 mg/mL), deuterated hydrochlorides like RTI-177-d3 may achieve improved solubility through salt formation and deuterium-induced conformational changes .

Analytical and Validation Methods

RTI-177-d3 requires rigorous characterization akin to Ecgonine methylester-D3.HCl :

  • Mass Spectrometry : Deuterated analogs are validated using isotopic pattern analysis (e.g., d3 vs. d5) to confirm molecular weight and purity .
  • Chromatography: Reverse-phase HPLC methods, similar to those for memantine hydrochloride, ensure separation from non-deuterated impurities .
  • Cross-Validation: As with RTI-113-d5, studies must replicate results across ≥3 independent trials and use nonlinear regression (e.g., four-parameter logistic curves) to calculate EC50/IC50 values .

Research Challenges and Innovations

Limitations

  • Isotopic Integrity: Batch variability in deuteration efficiency (e.g., 90–95% isotopic purity) may affect reproducibility, a challenge also noted for EDDP-D3.perchlorate .
  • Pharmacokinetic Contradictions: Discrepancies in half-life data across studies (e.g., intravenous vs. oral administration) mirror issues observed with oxycodone hydrochloride extended-release tablets .

Advancements

  • Synthetic Optimization: CRISPR knockouts of target transporters (e.g., DAT) improve specificity validation, as applied to RTI-113-d5 .
  • Computational Modeling : Blood-brain barrier (BBB) permeability predictions for RTI-177-d3 could leverage machine learning tools, similar to strategies for fluoxetine hydrochloride .

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